Phosphine oxide, dibutylhexyl-

Description

Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a field of immense scientific and industrial importance. environmentalchemistry.com These compounds are integral to numerous applications spanning medicinal chemistry, agricultural science, and material science. google.comchemicalbook.com In the pharmaceutical sector, over 80 phosphorus-containing drugs are in clinical use, with many more under investigation for antiviral and anticancer therapies. google.commdpi.com Their role in agriculture is well-established, with more than 300 organophosphorus compounds used as pesticides, herbicides, and insecticides. google.comnih.gov

Beyond these areas, organophosphorus compounds are vital in organic synthesis, where phosphines serve as critical ligands in metal-catalyzed reactions, and phosphonates are used in alkene synthesis. google.com In material chemistry, they are recognized as environmentally benign flame retardants due to their low smoke and toxicity profiles. google.com The strong coordination ability of the phosphoryl (P=O) group also makes them excellent metal extractants, crucial in hydrometallurgy and nuclear waste reprocessing. google.commdpi.com

Classification and Structural Characteristics of Phosphine (B1218219) Oxides

Phosphine oxides are a class of organophosphorus compounds characterized by a central phosphorus atom in the +5 oxidation state, double-bonded to an oxygen atom (a phosphoryl group) and single-bonded to three organic substituents (R₃P=O). nih.gov This P=O bond is highly polarized, which imparts significant chemical reactivity and strong coordinating properties. nih.gov

Phosphine oxides are a subclass within the broader family of organophosphorus compounds, which can be categorized based on the groups attached to the phosphorus atom. researchgate.net This family includes phosphines (PR₃), phosphites (P(OR)₃), phosphonates (RP(=O)(OR)₂), and phosphate (B84403) esters (P(=O)(OR)₃), among others. environmentalchemistry.comresearchgate.net Phosphine oxides are distinct due to the presence of three direct phosphorus-carbon (P-C) bonds in addition to the phosphoryl group. evitachem.com The simplest member of this class is phosphine oxide itself (H₃PO). evitachem.com

Historical Context and Evolution of Research on Trialkylphosphine Oxides

The investigation into trialkylphosphine oxides (TRPOs), a category to which dibutylhexylphosphine oxide belongs, has evolved significantly over the decades. Early research was heavily driven by the needs of the nuclear industry. A notable early application, reported in the 1950s, was the use of tri-n-octylphosphine oxide (TOPO) as a potent extractant for uranium from acidic solutions, a critical step in nuclear fuel processing. chemicalbook.com This demonstrated the exceptional ability of the phosphoryl oxygen to coordinate with metal ions.

The synthesis of these compounds has also seen considerable development. The Grignard reaction, reacting a phosphorus source like phosphorus trichloride (B1173362) with an alkylmagnesium halide, followed by oxidation, became a fundamental method for preparing trialkylphosphines and their subsequent oxides. evitachem.comslu.se The oxidation of trialkylphosphines, for instance through autoxidation with air, is a foundational reaction that was studied in the mid-20th century. mdpi.com

Throughout the latter half of the 20th century and into the 21st, the applications of TRPOs expanded. Their utility in solvent extraction grew beyond uranium to include a wide range of metals. researchgate.netgoogle.com Researchers also began to optimize their properties for industrial processes, for example, by using mixtures of different TRPOs to create liquid extractants with lower melting points, thereby improving process efficiency. environmentalchemistry.com This evolution showcases a progression from highly specific, government-driven research to broader industrial and academic investigations focused on synthesis, optimization, and diverse applications.

Current Research Landscape and Emerging Trends for Phosphine Oxide, Dibutylhexyl-

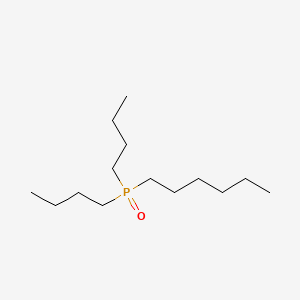

Phosphine oxide, dibutylhexyl-, identified by the CAS number 74038-17-8, is a specific member of the tertiary trialkylphosphine oxide class. chemicalbook.comnih.gov Its molecular structure consists of a central phosphoryl group attached to two butyl groups and one hexyl group.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-dibutylphosphorylhexane nih.gov |

| CAS Number | 74038-17-8 chemicalbook.com |

| Molecular Formula | C₁₄H₃₁OP nih.gov |

| SMILES | CCCCCCP(=O)(CCCC)CCCC nih.gov |

Despite its clear classification, a review of publicly available scientific literature indicates that Phosphine oxide, dibutylhexyl- is not a subject of extensive, dedicated research. Its primary appearance is within patent literature, where it is listed as one of many examples of tertiary phosphine oxides. For instance, a patent for the purification of tertiary phosphine oxides mentions dibutylhexylphosphine oxide as a compound to which the described process could be applied. google.com The same patent notes that tertiary phosphine oxides in general are used as flame retardants in plastics and as catalysts for certain reactions. google.com

The general class of trialkylphosphine oxides (TRPOs) is a field of active research, particularly in applications like solvent extraction for metal recovery and as halogen-free flame retardants. mdpi.comnih.govmdpi.com However, specific studies detailing the synthesis, performance, or unique properties of dibutylhexylphosphine oxide itself are not prominent. The current research landscape therefore suggests that this compound is recognized primarily as a constituent of the broader TRPO family rather than a focus of independent investigation. Emerging trends for this specific molecule are consequently tied to the general advancements in the application of mixed or various trialkylphosphine oxides.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 246.37 g/mol | nih.gov |

| XLogP3 | 4.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 11 | nih.gov |

| Exact Mass | 246.211252606 Da | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

Structure

3D Structure

Properties

CAS No. |

74038-17-8 |

|---|---|

Molecular Formula |

C14H31OP |

Molecular Weight |

246.37 g/mol |

IUPAC Name |

1-dibutylphosphorylhexane |

InChI |

InChI=1S/C14H31OP/c1-4-7-10-11-14-16(15,12-8-5-2)13-9-6-3/h4-14H2,1-3H3 |

InChI Key |

IOEIIVUUHFHIBG-UHFFFAOYSA-N |

SMILES |

CCCCCCP(=O)(CCCC)CCCC |

Canonical SMILES |

CCCCCCP(=O)(CCCC)CCCC |

Other CAS No. |

74038-17-8 |

Origin of Product |

United States |

Synthetic Methodologies for Phosphine Oxide, Dibutylhexyl

Established Synthetic Pathways for Tertiary Phosphine (B1218219) Oxides

The traditional routes for synthesizing tertiary phosphine oxides are well-documented and primarily involve two approaches: the oxidation of phosphine precursors and nucleophilic substitution reactions.

The most common method for preparing tertiary phosphine oxides is through the oxidation of the corresponding tertiary phosphine. wikipedia.org For dibutylhexylphosphine oxide, this process begins with the synthesis of dibutylhexylphosphine. This precursor can be prepared by reacting a phosphorus source, such as phosphorus trichloride (B1173362), with Grignard reagents in a sequential manner.

Once dibutylhexylphosphine is synthesized, it is oxidized to form the phosphine oxide. wikipedia.org This transformation can be achieved using various oxidizing agents, including air, though hydrogen peroxide is a commonly used reagent for this purpose. wikipedia.org

| Oxidation Reaction Data | |

| Precursor | Dibutylhexylphosphine |

| Common Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Product | Phosphine oxide, dibutylhexyl- |

An alternative and versatile method for creating tertiary phosphine oxides involves nucleophilic substitution at the phosphorus center. mdpi.com This allows for the controlled, stepwise addition of different alkyl groups, which is particularly useful for producing unsymmetrical compounds like dibutylhexylphosphine oxide. acs.orgthieme-connect.com

One common starting material is phosphorus oxychloride (POCl₃). researchgate.net The synthesis can proceed by reacting it sequentially with Grignard reagents. For instance, two equivalents of a butyl Grignard reagent followed by one equivalent of a hexyl Grignard reagent can be used. Another approach starts with phosphorus trichloride and can involve the formation of a secondary phosphine oxide intermediate, which is then alkylated. umn.eduorganic-chemistry.org

| Nucleophilic Substitution Reaction Data | |

| Starting Material | Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃) |

| Reagents | Grignard reagents (e.g., butylmagnesium bromide, hexylmagnesium bromide) |

| Product | Phosphine oxide, dibutylhexyl- |

Novel Approaches and Catalyst-Assisted Synthesis

While traditional methods are effective, ongoing research seeks to develop more efficient and environmentally friendly synthetic routes, often employing catalysts. sioc-journal.cngoogle.com

Isodesmic reactions, which involve the redistribution of similar types of bonds, represent a potential, though less common, synthetic strategy. This could entail the reaction of a dibutyl-substituted phosphorus compound with a hexyl-containing reactant, leading to the formation of dibutylhexylphosphine oxide through ligand exchange.

Modern synthetic methods are increasingly focusing on the late-stage functionalization of simpler phosphorus-containing molecules. This can involve catalytic cross-coupling reactions to introduce the alkyl chains onto a phosphine oxide core. thieme-connect.com This modular approach allows for the creation of a diverse range of phosphine oxides. Another strategy involves the dearylation of arylphosphine oxides, which can then be functionalized. ntu.edu.sg

Green Chemistry Principles in Phosphine Oxide Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. rsc.orgtandfonline.comthieme-connect.com

Coordination Chemistry of Phosphine Oxide, Dibutylhexyl

Ligand Properties and Lewis Basicity of Tertiary Phosphine (B1218219) Oxides

Tertiary phosphine oxides (R₃PO), including dibutylhexyl phosphine oxide, are characterized by a phosphoryl group (P=O) where the phosphorus atom is bonded to three organic substituents. The nature of the P=O bond has been a subject of discussion, with current understanding favoring a description of a strong ionic component, best represented as R₃P⁺-O⁻. staffs.ac.uk This polarity is central to their function as ligands.

These compounds act as hard Lewis bases, readily donating the electron pair from the oxygen atom to form coordination complexes with metal ions. wikipedia.org The basicity of the phosphoryl oxygen is a crucial factor influencing their coordinating ability. In the gas phase, the basicity of trialkylphosphine oxides generally follows the order of the inductive effect of the alkyl groups. staffs.ac.uk However, in protic media, solvation effects can alter this trend. staffs.ac.uk The specific arrangement of two butyl groups and one hexyl group in dibutylhexyl phosphine oxide influences its steric bulk and electronic properties, which in turn affect its Lewis basicity and coordination behavior.

Formation of Metal-Phosphine Oxide Complexes

Complexes of phosphine oxides are typically synthesized by reacting a preformed phosphine oxide with a labile metal complex. wikipedia.org In some instances, the phosphine oxide ligand can be generated in situ through the oxidation of the corresponding phosphine. wikipedia.org The formation of these complexes is driven by the strong electrostatic interaction between the negatively charged oxygen atom of the phosphine oxide and a positively charged metal center. staffs.ac.uk

Bonding Characteristics and Coordination Modes (M-O interactions)

The primary mode of coordination for phosphine oxides is through the phosphoryl oxygen atom, forming a metal-oxygen (M-O) bond. wikipedia.org Upon coordination, the P-O bond distance typically elongates slightly, which is consistent with the stabilization of the ionic resonance structure of the P=O group. wikipedia.org The interaction between the hard donor P=O moiety and d¹⁰ ions has been found to become less effective in the order Cu > Ag > Au. rsc.org

Theoretical studies have provided further insight into the nature of this bonding. For instance, in uranyl nitrate (B79036) complexes with various alkyl phosphate (B84403) ligands, including phosphine oxides, a significant amount of stabilizing orbital and dispersion interactions compensates for destabilizing strain and steric repulsion, leading to the formation of stable complexes. researchgate.net

Influence of Alkyl Substituents on Coordination Geometry and Stability

The nature of the alkyl substituents on the phosphorus atom significantly impacts the coordination geometry and stability of the resulting metal complexes. The steric bulk of the substituents plays a critical role in determining the coordination number of the metal ion. mdpi.com For example, bulkier substituents can prevent the coordination of a larger number of ligands around a single metal center. mdpi.com

Complexation with Specific Metal Ions

Dibutylhexyl phosphine oxide, as a representative trialkylphosphine oxide, is expected to form complexes with a wide range of metal ions.

Interactions with Transition Metals

Phosphine oxides readily form complexes with transition metals, particularly with hard metal centers. wikipedia.org These complexes are typically prepared by treating a metal halide or another labile metal complex with the phosphine oxide. wikipedia.orgwikipedia.org The resulting complexes often feature direct M-O-P linkages. wikipedia.org The stability and structure of these complexes are influenced by both the electronic and steric properties of the phosphine oxide ligand. The lipophilic nature of the alkyl groups in dibutylhexyl phosphine oxide imparts good solubility in organic solvents to its metal complexes. wikipedia.org

| Metal | Typical Precursor | Resulting Complex Type | Reference |

| Palladium | Palladium(II) chloride | PdCl₂(R₃PO)₂ | wikipedia.org |

| Rhodium | RhCl₃(H₂O)₃ | RhCl(R₃PO)₃ | wikipedia.org |

| Iron | FeCl₂ | FeCl₂(OPMe₃)₂ | wikipedia.org |

| Tungsten | WCl₄ | cis-WCl₄(OPPh₃)₂ | wikipedia.org |

| Niobium | NbOCl₃ | NbOCl₃(OPPh₃)₂ | wikipedia.org |

Note: While this table provides examples with other phosphine oxides, similar complexes are expected to form with dibutylhexyl phosphine oxide.

Coordination Behavior with f-Block Elements (Lanthanides and Actinides)

The coordination chemistry of phosphine oxides with lanthanides and actinides is of particular importance, especially in the context of nuclear fuel reprocessing and the development of luminescent materials. staffs.ac.uk The extraction of lanthanide and actinide ions from aqueous solutions is a key application, where phosphine oxides act as extractants. staffs.ac.ukresearchgate.net

The coordination number in lanthanide complexes with phosphine oxides can vary depending on the ionic radius of the metal and the steric bulk of the ligand. staffs.ac.uk For instance, with triphenylphosphine (B44618) oxide, both 9-coordinate [Ln(NO₃)₃(Ph₃PO)₃] and, with an excess of ligand, [Ln(NO₃)₃(Ph₃PO)₄] complexes can be formed. staffs.ac.uk The larger alkyl groups of dibutylhexyl phosphine oxide would likely favor lower coordination numbers compared to less bulky phosphine oxides.

| Element Block | Ion Example | Application/Study Area | Key Findings | Reference |

| Lanthanides | Eu³⁺, Tb³⁺ | Luminescent materials, Extraction | Formation of highly stable tris-complexes. researchgate.net | staffs.ac.ukresearchgate.net |

| Lanthanides | Ln³⁺ | Nuclear fuel reprocessing | Extraction as [Ln(NO₃)₃(R₃PO)₃]. staffs.ac.uk | staffs.ac.uk |

| Actinides | Am³⁺, Eu³⁺ | Theoretical studies | Dispersion energy contributes significantly to complexation energy. researchgate.net | researchgate.net |

| Actinides | PuO₂²⁺ | Structural and theoretical analysis | Examination of bond strength and covalency in AnO₂Cl₂(OPR₃)₂ complexes. rsc.orgosti.gov | rsc.orgosti.gov |

Multi-Component and Supramolecular Assemblies Involving Phosphine Oxide, Dibutylhexyl-

The chemical compound Phosphine oxide, dibutylhexyl-, also known as dibutylhexylphosphine oxide, is a neutral organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two butyl groups and one hexyl group. As a member of the trialkyl phosphine oxide (TRPO) class, its coordination chemistry is primarily dictated by the strong Lewis basicity of the phosphoryl oxygen. This property enables it to act as a potent ligand, particularly for hard metal ions, and as a hydrogen and halogen bond acceptor, facilitating its participation in complex multi-component and supramolecular assemblies.

The most significant application of dibutylhexyl phosphine oxide in multi-component systems is in the field of solvent extraction, specifically for the separation of actinides and lanthanides from nuclear waste streams. nih.gov In processes analogous to the TRPO (TRialkyl Phosphine Oxide) process developed in China, a mixture of trialkyl phosphine oxides is used to extract metal ions from highly acidic aqueous solutions into an organic phase. oecd-nea.org The extraction ability of neutral organophosphorus extractants like dibutylhexyl phosphine oxide is significantly greater than that of corresponding phosphates and phosphonates, a trend attributed to the increasing basicity of the phosphoryl oxygen as electron-donating alkyl groups replace alkoxy groups. researchgate.netresearchgate.net

In these extraction systems, dibutylhexyl phosphine oxide assembles with metal nitrates to form neutral coordination complexes that are soluble in the organic diluent. For instance, lanthanide ions are often extracted as [Ln(NO₃)₃(R₃PO)₃] complexes. staffs.ac.uk The formation of these discrete, multi-component species, consisting of the metal cation, nitrate anions, and phosphine oxide ligands, is the fundamental principle of the separation process. The efficiency of this assembly is influenced by factors such as the steric bulk of the alkyl chains on the phosphine oxide and the ionic radius of the metal ion. staffs.ac.uk

Beyond the formation of simple coordination complexes, phosphine oxides are known to participate in more intricate supramolecular structures through non-covalent interactions. cam.ac.uk The phosphoryl oxygen is a strong hydrogen bond acceptor and can also form halogen bonds. mdpi.com While specific studies on dibutylhexyl phosphine oxide are limited, the principles derived from other phosphine oxides are applicable. In a multi-component chemical environment containing hydrogen or halogen bond donors, dibutylhexyl phosphine oxide can co-assemble into larger, ordered structures. These interactions can influence the solubility and extraction behavior of the metal-ligand complexes, adding another layer of complexity and potential for selectivity in separation processes. The structure of the phosphine oxide is not significantly altered upon coordination, though a slight elongation of the P-O bond is typically observed, consistent with the stabilization of the P⁺–O⁻ ionic resonance structure upon complexation with a metal or other Lewis acid. wikipedia.org

The relative performance of different organophosphorus extractants highlights the superior capability of phosphine oxides in forming stable assemblies with metal ions.

| Extractant Class | Relative Extraction Ability for a Given Alkyl Group | Primary Interaction Mechanism |

|---|---|---|

| Phosphates (e.g., Tributyl phosphate) | Good | Solvation via P=O group |

| Phosphonates (e.g., Dibutylbutyl phosphonate) | Better | Solvation via P=O group (higher basicity than phosphates) |

| Phosphinates | Even Better | Solvation via P=O group (higher basicity than phosphonates) |

| Phosphine Oxides (e.g., Phosphine oxide, dibutylhexyl- ) | Best | Solvation via P=O group (highest basicity in the series) |

This table illustrates the general trend in extraction ability among common neutral organophosphorus extractants, based on findings from comparative studies. researchgate.netresearchgate.net

Applications in Chemical Separations and Catalysis

Advanced Solvent Extraction Processes

Phosphine (B1218219) oxides are a class of neutral organophosphorus extractants known for their efficacy in solvent extraction processes. The extraction capability of phosphine oxides is attributed to the Lewis basicity of the phosphoryl oxygen atom, which can coordinate with metal ions. The length and branching of the alkyl chains on the phosphorus atom influence the solubility of the extractant in organic diluents and can affect extraction efficiency and selectivity.

Extraction Mechanisms and Stoichiometry in Liquid-Liquid Systems

The extraction of metal ions by neutral phosphine oxides like dibutylhexyl phosphine oxide typically proceeds via a solvation or ion-pair mechanism. In this mechanism, the neutral phosphine oxide molecule solvates the metal salt, forming a neutral complex that is soluble in the organic phase.

The general equation for the extraction of a metal ion Mⁿ⁺ with an anion A⁻ by a phosphine oxide (R₃PO) can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + mR₃PO(org) ⇌ M(A)n(R₃PO)m

The stoichiometric coefficient 'm' (the number of extractant molecules in the extracted complex) depends on factors such as the nature of the metal ion, its concentration, the organic diluent used, and the concentration of the extractant. For dibutylhexyl phosphine oxide, the stoichiometry would need to be determined experimentally through methods such as slope analysis.

Selectivity and Efficiency in Metal Ion Separations (e.g., Uranium, Zirconium, Lanthanides, Actinides)

The selectivity of phosphine oxides in metal ion separations is influenced by the steric and electronic properties of the extractant. Generally, phosphine oxides are effective extractants for actinides and lanthanides. The extraction efficiency typically follows the order: phosphine oxides > phosphinates > phosphonates > phosphates, which corresponds to the increasing basicity of the phosphoryl oxygen.

While specific data for dibutylhexyl phosphine oxide is scarce, analogous compounds like tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (B84403) (TBP) have been extensively studied. For instance, TOPO is known to be a powerful extractant for uranium. The separation of lanthanides is more challenging due to their similar chemical properties, but phosphine oxides can exhibit some selectivity, often favoring the heavier lanthanides. The separation factors between adjacent lanthanides are a key measure of selectivity and would need to be experimentally determined for dibutylhexyl phosphine oxide.

Role in Nuclear Fuel Cycle and Rare Earth Element Recovery

Phosphine oxides play a significant role in the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel to recover uranium and plutonium (PUREX process). While TBP is the most commonly used extractant in the PUREX process, other phosphine oxides have been investigated as alternatives or for specific applications, such as the separation of minor actinides from high-level waste.

In the recovery of rare earth elements (REEs), which are crucial for many modern technologies, solvent extraction with phosphine oxides is a key separation technique. The choice of extractant depends on the feed composition and the desired purity of the final products. Dibutylhexyl phosphine oxide could potentially be used in such processes, but its specific performance compared to commercially available extractants like Cyanex® 923 (a mixture of trialkylphosphine oxides) would require dedicated studies.

Catalytic Applications of Phosphine Oxide, Dibutylhexyl- and its Complexes

Phosphine oxides can act as ligands in metal-catalyzed reactions. The coordination of the phosphoryl oxygen to a metal center can influence the electronic and steric environment of the metal, thereby affecting its catalytic activity and selectivity.

Homogeneous Catalysis Utilizing Phosphine Oxide Ligands

In homogeneous catalysis, phosphine oxides can be used as ancillary ligands to stabilize metal complexes and modulate their reactivity. Metal complexes with phosphine oxide ligands have been explored in various catalytic transformations. The specific catalytic applications of dibutylhexyl phosphine oxide would depend on the nature of the metal center it is coordinated to and the specific reaction being catalyzed. Research in this area for dibutylhexyl phosphine oxide is not prominent in the available literature.

Heterogeneous Catalysis and Supported Phosphine Oxide Systems

For applications in heterogeneous catalysis, phosphine oxides can be immobilized on solid supports such as silica, alumina, or polymers. These supported phosphine oxide systems can offer advantages such as easier catalyst separation and recycling. The catalytic activity of such systems would be a function of the phosphine oxide, the metal complex, and the nature of the support material. Specific examples of heterogeneous catalytic systems based on dibutylhexyl phosphine oxide are not well-documented.

Data Tables

Due to the lack of specific experimental data for phosphine oxide, dibutylhexyl- in the reviewed literature, no data tables with detailed research findings can be provided at this time.

Participation in Redox Reactions and Oxidation Processes

Phosphine oxide, dibutylhexyl-, as a tertiary phosphine oxide, is characterized by a phosphorus atom in its highest oxidation state (+5). wikipedia.org Consequently, it is a very stable compound and generally not susceptible to further oxidation. Its primary role in redox reactions is typically as the product of the oxidation of the corresponding phosphine, dibutylhexylphosphine. The formation of the thermodynamically stable phosphine oxide is often a driving force for many chemical reactions. ru.nl

Conversely, the reduction of tertiary phosphine oxides to regenerate the parent phosphine is a challenging but important transformation, particularly for catalytic processes where the phosphine is used as a catalyst. ru.nl This reduction requires strong reducing agents, such as silanes, due to the high strength of the P=O bond. wikipedia.org The redox potential of the phosphine/phosphine oxide couple is a key parameter in these processes. The electrochemical reduction of triphenylphosphine (B44618) oxide has been studied, revealing complex behavior that includes cleavage of a phenyl group. utexas.edu While this applies to an aryl phosphine oxide, it underscores the electrochemical activity of the P=O group.

In the context of catalysis, phosphine oxides can act as ligands in metal complexes that participate in redox catalysis. bohrium.com The strong coordination of the phosphine oxide to a metal center can influence the redox properties of the metal, thereby modulating its catalytic activity in oxidation or reduction reactions. bohrium.com

While direct participation of dibutylhexyl phosphine oxide as a redox-active species is limited due to its stability, its formation and the potential for its reduction are key aspects of the broader redox chemistry involving the corresponding phosphine. The stability of trialkyl phosphine oxides also makes them useful in applications where chemical inertness is required, such as in solvent extraction processes for metal ions, including the TRPO (TriAlkyl Phosphine Oxide) process for actinide separation from nuclear waste. researchgate.net In these applications, the phosphine oxide acts as a ligand, and its redox stability is crucial for the process's integrity.

Below is a table summarizing the general redox properties of trialkyl phosphine oxides, which are expected to be representative of dibutylhexyl phosphine oxide.

| Property | Description |

| Oxidation State of Phosphorus | +5 |

| Redox Stability | High; generally inert to further oxidation. |

| Formation | Product of the oxidation of the corresponding trialkylphosphine. |

| Reduction | Can be reduced to the corresponding phosphine using strong reducing agents (e.g., silanes). |

| Electrochemical Behavior | The P=O bond can be electrochemically reduced at negative potentials. |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the bonding arrangements within a molecule by probing its vibrational modes. For dibutylhexylphosphine oxide, these methods are particularly useful for identifying the characteristic phosphoryl group (P=O) and the hydrocarbon chains.

The most prominent feature in the IR spectrum of a trialkylphosphine oxide is the strong absorption band corresponding to the P=O stretching vibration. unam.mx For dibutylhexylphosphine oxide, this band is expected to appear in the range of 1150-1200 cm⁻¹. The exact position of this peak can be influenced by the electronic and steric effects of the alkyl substituents. The presence of butyl and hexyl groups, being electron-donating, results in a strong, well-defined absorption in this region.

Other significant vibrational modes include the C-H stretching vibrations of the butyl and hexyl chains, which are typically observed in the 2850-3000 cm⁻¹ region. C-H bending and rocking vibrations will produce a series of peaks in the fingerprint region (below 1500 cm⁻¹), providing a complex but characteristic pattern for the molecule. The P-C stretching vibrations are generally weaker and appear at lower frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| P=O Stretch | 1150 - 1200 | IR (Strong), Raman (Moderate) |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR (Strong), Raman (Strong) |

| C-H Bend (Alkyl) | 1350 - 1470 | IR (Moderate), Raman (Moderate) |

| P-C Stretch | 650 - 800 | IR (Weak), Raman (Weak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms. For dibutylhexylphosphine oxide, ¹H, ¹³C, and ³¹P NMR, along with multi-dimensional techniques, offer a complete picture of its molecular framework.

The ¹H NMR spectrum of dibutylhexylphosphine oxide is characterized by signals corresponding to the protons of the two butyl and one hexyl chains. These signals will appear as multiplets in the upfield region, typically between 0.8 and 2.0 ppm. The protons on the carbon atoms alpha to the phosphorus atom (α-CH₂) will be deshielded and will also show coupling to the ³¹P nucleus, resulting in more complex splitting patterns. The terminal methyl (CH₃) groups of the alkyl chains will appear as triplets at the most upfield positions.

Expected ¹H NMR Data for Dibutylhexylphosphine Oxide

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ (Butyl & Hexyl) | 0.8 - 1.0 | Triplet (t) | ~7 |

| -(CH₂)n- (Butyl & Hexyl) | 1.2 - 1.6 | Multiplet (m) | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in the butyl and hexyl chains will give rise to a distinct signal. Similar to the ¹H NMR, the carbon atoms closer to the phosphorus atom will experience coupling, leading to splitting of their signals. The α-carbons will show the largest coupling constant (¹JPC), while the β- and γ-carbons will exhibit smaller two- and three-bond couplings (²JPC and ³JPC), respectively.

Expected ¹³C NMR Data for Dibutylhexylphosphine Oxide

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected P-C Coupling (JPC, Hz) |

|---|---|---|

| Cα (to P) | 30 - 40 | ~50-60 (¹J) |

| Cβ | 20 - 30 | ~4-6 (²J) |

| Subsequent CH₂ | 22 - 32 | ~10-15 (³J) |

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. Dibutylhexylphosphine oxide will exhibit a single resonance in the ³¹P NMR spectrum, as there is only one phosphorus atom in the molecule. For trialkylphosphine oxides, the chemical shift is typically in the range of +40 to +60 ppm (relative to 85% H₃PO₄). tamu.edu The exact chemical shift provides a sensitive probe of the electronic environment around the phosphorus atom.

To unambiguously assign all the proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the butyl and hexyl chains, confirming the connectivity between adjacent methylene (B1212753) groups and the terminal methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon in the alkyl chains.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial in confirming the attachment of the butyl and hexyl groups to the phosphorus atom by observing correlations between the α-protons and the phosphorus-bound carbons, as well as correlations between the α- and β-protons and the phosphorus atom itself (if observed).

X-ray Diffraction Analysis of Single Crystals and Powder Samples

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure. This technique requires a well-ordered single crystal of the compound, typically a fraction of a millimeter in size. When a monochromatic X-ray beam is directed at the crystal, it diffracts in specific directions, creating a unique pattern of reflections. The positions and intensities of these reflections are used to solve the crystal structure.

While specific experimental single-crystal X-ray diffraction data for Phosphine (B1218219) oxide, dibutylhexyl- is not publicly available in crystallographic databases, a typical analysis would yield the parameters outlined in the table below. These parameters define the unit cell—the basic repeating unit of the crystal lattice—and provide key details about the molecular geometry.

Table 1: Hypothetical Single-Crystal Crystallographic Data for Phosphine oxide, dibutylhexyl- (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Value |

| Chemical Formula | C₁₄H₃₁OP |

| Formula Weight | 246.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value, e.g., 10.123] |

| b (Å) | [Hypothetical Value, e.g., 15.456] |

| c (Å) | [Hypothetical Value, e.g., 9.876] |

| α (°) | 90 |

| β (°) | [Hypothetical Value, e.g., 105.21] |

| γ (°) | 90 |

| Volume (ų) | [Calculated from cell parameters] |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | [Calculated from Z and volume] g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | [e.g., 293] |

| R-factor | [Value indicating refinement quality] |

From such data, the precise bond lengths and angles within the Phosphine oxide, dibutylhexyl- molecule could be determined, including the P=O, P-C, and C-C bond distances and the C-P-C and C-P=O bond angles. This would confirm the expected tetrahedral geometry around the phosphorus atom and reveal the conformations of the butyl and hexyl chains.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or samples that are not available as single crystals. The sample is ground into a fine powder, which contains a vast number of small crystallites in random orientations. When the X-ray beam interacts with the powder, it produces a diffraction pattern characterized by a series of peaks or reflections at specific scattering angles (2θ).

The PXRD pattern serves as a fingerprint for the crystalline phase of a compound and can be used for phase identification, purity assessment, and determination of unit cell parameters. Although experimental powder diffraction data for Phosphine oxide, dibutylhexyl- is not readily found in the literature, a representative analysis would produce a diffractogram from which the positions and relative intensities of the diffraction peaks can be extracted.

Table 2: Representative Powder X-ray Diffraction Peak List for Phosphine oxide, dibutylhexyl- (Note: The following data is for illustrative purposes only.)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| [e.g., 8.5] | [Calculated] | [e.g., 100] |

| [e.g., 12.1] | [Calculated] | [e.g., 45] |

| [e.g., 17.0] | [Calculated] | [e.g., 80] |

| [e.g., 20.3] | [Calculated] | [e.g., 65] |

| [e.g., 22.8] | [Calculated] | [e.g., 50] |

| [e.g., 25.5] | [Calculated] | [e.g., 30] |

Each peak in the PXRD pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by their Miller indices (hkl). By indexing these peaks, it is possible to refine the unit cell parameters. The peak broadening can also provide information about the crystallite size and lattice strain within the sample.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, bond characteristics, and reactivity, which are crucial for predicting the behavior of dibutylhexylphosphine oxide as a ligand in processes such as solvent extraction.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For trialkylphosphine oxides, DFT calculations are instrumental in understanding their extraction capabilities, which are directly linked to the basicity of the phosphoryl oxygen atom. The replacement of a C-O-P bond with a C-P bond, as is the case in phosphine (B1218219) oxides, generally enhances this basicity. This trend typically follows the order: phosphates < phosphonates < phosphinates < phosphine oxides. researchgate.net

DFT studies on similar phosphine oxides have been used to explore the mechanisms of tautomerism, which can influence their extraction behavior. researchgate.net For instance, calculations can elucidate the energy barriers for the conversion between the tetracoordinate pentavalent (P=O) and trivalent (P-OH) forms. researchgate.net Such studies often reveal that a bimolecular mechanism is energetically more favorable for this tautomeric shift. researchgate.net

The reactivity of phosphine oxides in various chemical processes, such as polymerization, can also be modeled using DFT. These simulations help in understanding the kinetic and thermodynamic aspects of reactions, for example, by mapping out the potential energy surface for nucleophilic addition reactions. dntb.gov.uaresearchgate.netmdpi.com

Ab Initio Methods for Molecular Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a detailed description of molecular properties. Studies on simple phosphine oxides, such as trimethylphosphine oxide, have utilized ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) calculations to describe the nature of the P-O bond. rsc.org These calculations reveal significant σ- and π-contributions to the bond, with the phosphorus 3d-orbitals playing a substantial role in the π-bonding. rsc.org For dibutylhexylphosphine oxide, similar calculations would be expected to show a highly polar P=O bond, which is a key factor in its coordination chemistry.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions in various environments, such as in solution or in the condensed phase.

Intermolecular Interactions in Solution and Condensed Phases

MD simulations can provide insights into the self-organization of molecules like phosphine oxides, particularly those with long alkyl chains. rsc.org These simulations can model the evolution of surfactant-surface interactions and the growth of self-assembled monolayers. rsc.org For dibutylhexylphosphine oxide, MD simulations could predict how the butyl and hexyl chains influence its aggregation behavior and its interaction with interfaces. The simulations can also elucidate the role of the solvent in these processes by comparing molecular behavior in different solvent environments. rsc.org

Solvent Effects on Ligand-Metal Complexation

The nature of the solvent plays a critical role in the stability and kinetics of metal complexation. researchgate.net MD simulations can model the solvation of both the ligand and the metal ion, and how the ligand displaces solvent molecules from the metal's coordination sphere during complex formation. researchgate.net The stability of the resulting complexes can be influenced by temperature and the specific properties of the solvent, such as its donor number and polarity. researchgate.net For dibutylhexylphosphine oxide, simulations could predict how different organic diluents and aqueous phase conditions affect the efficiency of metal extraction.

Prediction of Complexation Thermodynamics and Kinetics

Computational methods are also used to predict the thermodynamic and kinetic parameters of complex formation, which are essential for designing efficient separation processes.

DFT calculations can be used to determine the energetics of complexation reactions between phosphine oxides and metal ions. chemrxiv.org These calculations can help predict the stability of different complex stoichiometries and isomers. chemrxiv.org For example, in the complexation of group 4 metal halides with phosphine oxides, DFT can explain why disproportionation reactions occur, driven by the formation of more energetically favorable Lewis acid-base complexes. chemrxiv.org

Kinetic studies of metal oxide nanocrystal synthesis in the presence of phosphine oxide ligands have shown that the reaction rates can be tuned by varying the amount of the phosphine oxide. chemrxiv.org This suggests that ligands like dibutylhexylphosphine oxide can play a role in controlling the kinetics of metal complex formation and precipitation. chemrxiv.org Computational modeling can help to elucidate the underlying mechanisms by which the ligand influences the transition state of the rate-determining step. chemrxiv.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate reaction mechanisms of organophosphorus compounds, including trialkylphosphine oxides like Phosphine oxide, dibutylhexyl-. Through the use of quantum chemical calculations, researchers can map out potential energy surfaces, identify transition states, and calculate the thermodynamic and kinetic parameters that govern chemical reactions. These in-silico investigations provide a molecular-level understanding that complements and often guides experimental studies.

Density Functional Theory (DFT) is a predominant computational method employed for these investigations, offering a favorable balance between accuracy and computational cost. DFT studies allow for the exploration of various possible reaction pathways, helping to determine the most energetically favorable routes. researchgate.net This is crucial for understanding how reactants are converted to products, the nature of any intermediates, and the factors that control reaction selectivity.

For trialkylphosphine oxides, computational modeling can elucidate a range of reaction types. For instance, in the context of the reduction of phosphine oxides to phosphines, a critical step in many catalytic cycles, DFT calculations can model the interaction of the phosphine oxide with reducing agents. acs.org Mechanistic studies, supported by computation, have detailed the role of activating agents and the subsequent steps of deoxygenation. acs.org

Furthermore, the reactivity of the phosphorus center and the influence of the alkyl substituents (dibutyl and hexyl groups in this case) can be systematically studied. Computational models can predict how steric hindrance and the electron-donating nature of the alkyl chains affect the accessibility and reactivity of the phosphoryl group (P=O). For example, quantum-chemical analyses of the reactions of various trialkylphosphines have been used to create structure-reactivity relationships, which are vital for predicting the behavior of related compounds.

In phosphine-catalyzed reactions, where a phosphine is oxidized to a phosphine oxide in the catalytic cycle, computational studies are key to understanding the entire process. These studies can model key steps such as nucleophilic attack by the phosphine, the formation of key intermediates like enolates or ylides, and the final product-forming step, which often involves an intramolecular Wittig-type reaction. rsc.org

A significant aspect of these computational investigations is the ability to calculate activation energies and reaction enthalpies for each step of a proposed mechanism. This data is invaluable for identifying the rate-determining step of a reaction and for understanding why certain pathways are preferred over others. For example, in a multi-step reaction, the pathway with the lowest activation energy barrier for its rate-determining step will be the dominant one.

Below are representative data tables, based on computational studies of analogous phosphine oxide reactions, illustrating the type of information that can be obtained through such theoretical investigations.

Table 1: Calculated Activation Free Energies for a Phosphine-Catalyzed Reaction

| Reaction Step | Catalyst | Activation Free Energy (kcal/mol) |

| Reactant Complex Formation | PPh3 | -5.2 |

| Proton Transfer (Rate-Determining Step) | PPh3 | 27.14 |

| Intermediate Formation | PPh3 | 15.8 |

| Product Release | PPh3 | -12.3 |

This table presents hypothetical data modeled after findings for phosphine-catalyzed oxa-Michael reactions to illustrate the insights gained from computational chemistry. dntb.gov.ua

Table 2: Calculated Thermodynamic Data for a Michael-like Addition Reaction Involving a Phosphine Oxide

| Parameter | Reactant | Transition State | Product |

| Enthalpy (ΔH, kcal/mol) | 0.0 | 17.3 | -25.0 |

| Gibbs Free Energy (ΔG, kcal/mol) | 0.0 | 22.5 | -20.5 |

| Entropy (ΔS, cal/mol·K) | 120.5 | 115.2 | 125.7 |

This table contains representative values based on the computational analysis of the reaction of trivinylphosphine oxide, demonstrating the thermodynamic profile of a reaction step. mdpi.com

These computational approaches provide a powerful lens through which the reactivity of molecules like Phosphine oxide, dibutylhexyl- can be understood and predicted. By modeling reaction mechanisms, chemists can design more efficient synthetic routes, develop novel catalysts, and gain fundamental insights into chemical transformations.

Future Research Directions and Translational Opportunities

Development of Novel Analogues with Tunable Properties

The development of novel analogues of dibutylhexyl phosphine (B1218219) oxide presents a promising avenue for creating compounds with tailored properties for specific applications. By systematically modifying the alkyl chains (butyl and hexyl groups), it is possible to fine-tune characteristics such as steric hindrance, electron-donating capacity, solubility, and thermal stability.

Research Focus:

Steric and Electronic Tuning: Future synthetic efforts could focus on introducing branched alkyl chains or functional groups onto the butyl or hexyl moieties. This would allow for precise control over the steric environment around the phosphorus center, which is crucial for applications in catalysis where selectivity is paramount. The introduction of electron-withdrawing or electron-donating substituents can also modulate the electron density on the phosphoryl oxygen, thereby influencing its coordination properties.

Chiral Analogues: The synthesis of chiral analogues of dibutylhexyl phosphine oxide could open doors to its use in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries.

Physicochemical Property Modulation: Modifications to the alkyl chains can significantly impact the compound's solubility in various organic solvents and its thermal stability. For instance, increasing the chain length could enhance solubility in nonpolar solvents, which is advantageous for certain extraction processes.

Potential Research Findings:

| Analogue Type | Potential Property Change | Potential Application |

| Branched Alkyl Chains | Increased steric hindrance | Highly selective catalysts |

| Functionalized Alkyl Chains | Altered electronic properties, new reactive sites | Task-specific ionic liquids, functional materials |

| Chiral Centers | Enantioselectivity | Asymmetric catalysis |

| Longer Alkyl Chains | Increased lipophilicity | Enhanced solvent extraction of nonpolar species |

Exploration of Emerging Applications in Advanced Materials

The unique properties of phosphine oxides, including their strong hydrogen bond accepting ability and thermal stability, make them attractive candidates for incorporation into advanced materials. bldpharm.com Research into the use of dibutylhexyl phosphine oxide in this context is still in its nascent stages but holds considerable promise.

Potential Applications:

Flame Retardants: Phosphine oxides are known for their flame-retardant properties. bohrium.com Investigating the efficacy of dibutylhexyl phosphine oxide as a flame-retardant additive in polymers could lead to the development of safer and more durable materials.

Functional Polymers: The phosphine oxide group can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. This could lead to the creation of novel materials for applications such as gas separation membranes, sensors, or polymer-supported catalysts.

Nanoparticle Functionalization: Phosphine oxides can act as capping agents to stabilize and functionalize nanoparticles, preventing their aggregation and allowing for their dispersion in various media. nih.govrsc.org This is crucial for applications in catalysis, electronics, and biomedical imaging.

Integration with Flow Chemistry and Process Intensification

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, efficiency, and scalability. manetco.be The integration of dibutylhexyl phosphine oxide into flow chemistry setups could revolutionize its synthesis and application.

Key Advantages of Flow Chemistry Integration:

Enhanced Safety: Many reactions involving organophosphorus compounds can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratios, allow for efficient heat dissipation, mitigating the risk of thermal runaways. europa.eu

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow system can lead to higher yields and purities of dibutylhexyl phosphine oxide and its derivatives.

Process Intensification: Flow chemistry enables the intensification of chemical processes, leading to smaller manufacturing footprints, reduced waste generation, and lower operational costs. nii.ac.jp This is particularly relevant for the industrial-scale production of phosphine oxide-based chemicals.

Potential Research Areas:

Development of continuous flow synthesis methods for dibutylhexyl phosphine oxide.

Utilization of dibutylhexyl phosphine oxide as a catalyst or ligand in continuous flow reactions.

Design of integrated flow systems for the synthesis and subsequent application of dibutylhexyl phosphine oxide in a multi-step process.

Interdisciplinary Research with Other Fields of Chemistry and Engineering

The full potential of dibutylhexyl phosphine oxide can be realized through collaborative, interdisciplinary research that bridges the gap between fundamental chemistry and applied engineering.

Collaborative Opportunities:

Computational Chemistry: In silico studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of dibutylhexyl phosphine oxide and its analogues. This can guide experimental work and accelerate the discovery of new applications.

Materials Science and Engineering: Collaboration with materials scientists is essential for the development and characterization of advanced materials incorporating dibutylhexyl phosphine oxide. wpi.edu

Chemical Engineering: Working with chemical engineers will be crucial for scaling up the synthesis and application of dibutylhexyl phosphine oxide, particularly in the context of process intensification and flow chemistry. wpi.edu

Environmental Science: Interdisciplinary studies could also explore the environmental fate and potential remediation strategies for dibutylhexyl phosphine oxide, ensuring its sustainable use.

By pursuing these future research directions and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of Phosphine oxide, dibutylhexyl-, paving the way for its use in a new generation of advanced technologies and chemical processes.

Q & A

Basic: What synthetic methodologies are commonly employed for dibutylhexylphosphine oxide, and how are they validated experimentally?

Dibutylhexylphosphine oxide can be synthesized via Michael addition reactions using divinyl phenyl phosphine oxide precursors (e.g., with piperazine) in reactive extrusion processes. This method avoids side reactions with polymer matrices, as confirmed by NMR and UPLC-MS analysis of modified polyamide extracts . Alternatively, catalytic reductions of bicyclic phosphine oxides using silane reagents have demonstrated high efficiency, validated through kinetic studies comparing reduction rates to conventional phosphine oxides . For validation, elemental analysis post-synthesis ensures phosphorus retention (>90%), critical for flame-retardant applications .

Basic: What analytical techniques are recommended for characterizing the thermal and electronic properties of dibutylhexylphosphine oxide?

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures typically exceeding 300°C for aryl-substituted phosphine oxides .

- Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functionals) predict electronic properties like HOMO/LUMO gaps, validated experimentally via cyclic voltammetry .

- X-ray photoelectron spectroscopy (XPS) confirms phosphorus oxidation states, critical for assessing ligand behavior in coordination chemistry .

Advanced: How can computational modeling guide the design of dibutylhexylphosphine oxide derivatives for optoelectronic applications?

DFT-based approaches (e.g., B3LYP or M06 functionals) optimize molecular geometries and electronic structures. For example, combining aromatic phosphine oxide (electron-transport) and carbazole (hole-transport) moieties in OLED host materials achieves ambipolar charge transport. Computed HOMO/LUMO levels are cross-validated with experimental UV-Vis and electrochemical data, achieving <0.2 eV deviations . Meta-GGA functionals (e.g., SCAN) improve accuracy for non-covalent interactions in phosphine oxide-based frameworks .

Advanced: How can researchers resolve contradictions between computational predictions and experimental catalytic performance data?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Solvent-correction models (e.g., SMD) refine Gibbs free energy profiles for reaction intermediates .

- Kinetic isotope effects (KIE) and Eyring analysis experimentally validate transition-state geometries predicted computationally .

- Benchmarking against high-level ab initio methods (e.g., CCSD(T)) reduces errors in exchange-correlation energy terms .

Advanced: What role does dibutylhexylphosphine oxide play in flame-retardant polymer composites, and how is its efficacy quantified?

Incorporation into polymers like polyamide 66 via in-situ polymerization enhances flame retardancy by promoting char formation. Efficacy is quantified via:

- Limiting Oxygen Index (LOI) : Increases from 21% (pure PA66) to >28% with 5 wt% phosphine oxide .

- Cone calorimetry : Peak heat release rate (pHRR) reductions of 40–50% correlate with phosphorus content retention post-extraction .

- TGA-MS : Identifies volatile phosphorous oxides acting as gas-phase radical scavengers .

Advanced: What are the key methodological challenges in synthesizing phosphine oxide macromolecules for reactive extrusion?

- Side reactions : Michael adducts may react with polymer chains, but NMR confirms no detectable side products in PA6 systems .

- Purification : Residual monomers are removed via Soxhlet extraction with chloroform, with <2% weight loss post-processing .

- Scalability : High shear rates during extrusion require optimizing residence time (5–10 min) to prevent thermal degradation .

Basic: How is dibutylhexylphosphine oxide utilized in catalytic g-umpolung addition–Wittig olefination reactions?

The phosphine oxide is reduced in situ by silanes to generate active phosphine catalysts, enabling halide-/base-free reactions. Kinetic studies show a 10-fold increase in turnover frequency (TOF) compared to triphenylphosphine oxide, attributed to the strained bicyclic structure enhancing reduction rates . Reaction progress is monitored via GC-MS or in situ IR spectroscopy to track aldehyde consumption .

Advanced: How do steric and electronic effects of dibutylhexyl substituents influence coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.